molecular formula C6H12ClNO2 B572957 Methyl 3-aminocyclobutanecarboxylate hydrochloride CAS No. 1212304-86-3

Methyl 3-aminocyclobutanecarboxylate hydrochloride

Cat. No.: B572957
CAS No.: 1212304-86-3
M. Wt: 165.617
InChI Key: BTPCSIFZLLWYTE-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of this compound is fundamentally defined by the presence of a strained four-membered cyclobutane ring bearing two primary substituents: an amino group at position 3 and a methyl ester functionality at position 1. The compound demonstrates remarkable stereochemical complexity, with documented existence of both (1R,3R) and (1S,3S) enantiomeric forms, as well as cis and trans diastereoisomeric relationships between the substituents. The stereochemical designation (1r,3r) indicates a specific spatial arrangement where both the amino and carboxylate groups adopt defined orientations relative to the cyclobutane ring plane, influencing both the compound's physical properties and biological activity potential.

The geometric constraints imposed by the four-membered ring system result in significant angular strain, with bond angles deviating substantially from the tetrahedral ideal of 109.5 degrees. Theoretical calculations and experimental observations indicate that the cyclobutane ring adopts a puckered conformation to minimize torsional strain, with the ring buckled into a butterfly-like configuration that reduces unfavorable eclipsing interactions between adjacent carbon-hydrogen bonds. The amino group substitution at position 3 introduces additional conformational considerations, as the nitrogen atom can adopt various orientations that influence both intramolecular interactions and intermolecular hydrogen bonding patterns.

Stereoisomer Configuration CAS Number Molecular Weight (g/mol)
trans-isomer (1R,3R) or (1S,3S) 1212304-86-3 165.62
cis-isomer (1R,3S) or (1S,3R) 1354940-69-4 165.62

The methyl ester group at position 1 provides an additional structural element that influences the overall molecular conformation through both steric and electronic effects. The ester carbonyl oxygen can participate in intramolecular hydrogen bonding with the protonated amino group in the hydrochloride salt form, potentially stabilizing specific conformational arrangements. This intramolecular interaction pattern has been observed in related cyclobutane amino acid derivatives and contributes to the overall structural rigidity of the molecule.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of cyclobutane-containing compounds have revealed consistent patterns of structural behavior that extend to this compound. X-ray diffraction studies of related cyclobutane dicarboxylic acid derivatives demonstrate that four-membered rings frequently exhibit either static disorder or dynamic conformational interconversion in the solid state. This phenomenon arises from the relatively low energy barrier associated with ring puckering, which allows rapid interconversion between different conformational states at ambient temperatures.

The conformational dynamics of cyclobutane rings involve a characteristic ring inversion process with an exceptionally low activation barrier of approximately 1.45 kilocalories per mole, enabling facile passage through a planar transition state. In the case of this compound, this conformational flexibility is modulated by the presence of substituents, which introduce additional energy considerations through steric interactions and hydrogen bonding effects. The amino group, particularly in its protonated form as the hydrochloride salt, can engage in intermolecular hydrogen bonding networks that influence crystal packing arrangements and potentially restrict conformational mobility.

Crystallographic analysis of the compound reveals distinct packing motifs that depend on the stereochemical configuration of the substituents. The trans-isomer typically exhibits different hydrogen bonding patterns compared to the cis-isomer, resulting in alternative crystal structures with varying stability profiles. These structural differences manifest in distinct melting points, solubility characteristics, and spectroscopic properties, providing practical methods for distinguishing between stereoisomeric forms.

Property Value Method
Ring Inversion Barrier 1.45 kcal/mol Theoretical Calculation
Bond Angle Deviation ~19.5° from tetrahedral X-ray Crystallography
Conformational Preference Puckered (butterfly) Computational Analysis

The presence of the methyl ester and amino substituents introduces additional complexity to the conformational landscape, as these groups can adopt multiple orientations relative to the cyclobutane ring. Computational studies suggest that the most stable conformations involve arrangements that minimize steric clashes while maximizing favorable electrostatic interactions, particularly hydrogen bonding between the protonated amino group and nearby electron-rich centers.

Comparative Structural Analysis with Cyclobutane Analogues

Comparative analysis with structurally related cyclobutane derivatives provides valuable insights into the unique features of this compound. Methyl 3-methylcyclobutanecarboxylate, which differs only by the replacement of the amino group with a methyl substituent, exhibits significantly different conformational preferences due to the absence of hydrogen bonding capability. The methyl-substituted analogue demonstrates greater conformational flexibility and lacks the intermolecular association patterns characteristic of amino-containing derivatives.

The comparison with methyl 3-(methylamino)cyclobutane-1-carboxylate reveals the impact of amino group substitution patterns on structural behavior. The N-methylated derivative shows reduced hydrogen bonding capacity compared to the primary amino compound, resulting in modified crystal packing arrangements and altered physical properties. This structural comparison highlights the critical role of hydrogen bonding in determining solid-state behavior and molecular recognition properties of cyclobutane amino acid derivatives.

Examination of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid provides insights into the effects of amino group protection on structural characteristics. The bulky tert-butoxycarbonyl protecting group significantly alters the conformational landscape by introducing steric constraints that favor specific ring conformations. This protected derivative demonstrates enhanced crystallinity and reduced conformational flexibility compared to the unprotected amino compound, illustrating the profound influence of substituent modifications on structural behavior.

Compound Amino Substitution Molecular Formula Key Structural Feature
Methyl 3-aminocyclobutane-1-carboxylate HCl Primary amino C₆H₁₂ClNO₂ Extensive H-bonding network
Methyl 3-(methylamino)cyclobutane-1-carboxylate Secondary amino C₇H₁₃NO₂ Reduced H-bonding capability
Methyl 3-methylcyclobutane-1-carboxylate Methyl (no amino) C₇H₁₂O₂ No H-bonding donor groups
trans-3-(Boc-amino)cyclobutanecarboxylic acid Protected amino C₁₀H₁₇NO₄ Sterically constrained

The structural comparison extends to cyclobutane analogues of naturally occurring amino acids, such as the glutamic acid derivative described in synthetic studies. These compounds demonstrate that cyclobutane-based amino acid analogues can serve as conformationally restricted mimics of flexible natural amino acids, providing tools for studying structure-activity relationships in biological systems. The rigid cyclobutane framework enforces specific spatial arrangements of functional groups that cannot be achieved with more flexible aliphatic chains.

Analysis of conformational energy surfaces across this series of cyclobutane derivatives reveals consistent patterns in ring puckering behavior, with substituent effects primarily influencing the relative stability of different conformational states rather than fundamentally altering the basic conformational mechanism. The presence of polar substituents, particularly amino groups capable of hydrogen bonding, tends to stabilize specific conformations through intermolecular interactions in the crystalline state, while nonpolar substituents allow greater conformational freedom.

Properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCSIFZLLWYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-69-4, 74316-29-3, 1212304-86-3
Record name Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
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Record name Methyl trans-3-aminocyclobutanecarboxylate hydrochloride
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Record name methyl 3-aminocyclobutane-1-carboxylate hydrochloride
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Record name methyl 3-aminocyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Cyclobutanone Derivative Amination Followed by Esterification

This route begins with a cyclobutanone precursor, which undergoes reductive amination to introduce the amino group. Subsequent esterification and hydrochloride salt formation yield the target compound.

Key Steps :

  • Reductive Amination : Cyclobutanone reacts with ammonium acetate or ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form 3-aminocyclobutanol.

  • Esterification : The alcohol intermediate is treated with methanol under acidic conditions (e.g., HCl gas or thionyl chloride) to form methyl 3-aminocyclobutanecarboxylate.

  • Hydrochloride Salt Formation : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Example Protocol :
A mixture of cyclobutanone (1.0 equiv), ammonium acetate (2.5 equiv), and NaBH3CN (1.2 equiv) in methanol is stirred at 25°C for 24 hours. After quenching with water, the crude 3-aminocyclobutanol is isolated via extraction. Esterification with methanol and catalytic HCl at reflux for 6 hours yields the ester, which is subsequently converted to the hydrochloride salt with gaseous HCl.

One-Pot Microwave-Assisted Synthesis

Recent patents describe a streamlined approach using microwave irradiation to accelerate reaction kinetics. This method reduces side reactions and improves yield.

Procedure :
this compound (120 mg, 0.7246 mmol) is combined with pyridine (2 mL) in a microwave vial under nitrogen purge. The mixture is irradiated at 120°C for 30 minutes, cooled, and purified via column chromatography. While this example uses the compound as a starting material, analogous methods apply microwave conditions to earlier synthetic steps, such as cyclization or amination.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst selection.

Temperature and Solvent Effects

  • Reductive Amination : Optimal yields (75–85%) are achieved at 25–40°C in methanol or ethanol. Elevated temperatures (>50°C) promote side reactions, such as over-reduction or dimerization.

  • Esterification : Methanol serves as both solvent and nucleophile. HCl gas is preferred over H2SO4 due to fewer byproducts.

Catalysts and Reagents

  • NaBH3CN : Superior to NaBH4 for selective reductive amination, minimizing carbonyl group reduction.

  • Pyridine : Used in microwave synthesis to scavenge HCl, preventing premature salt formation.

Purification and Characterization

Purification Techniques

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/ether (1:3) to achieve >98% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent removes unreacted starting materials.

Spectroscopic Data

Technique Data
1H NMR (D2O)δ 1.95–2.15 (m, 2H, cyclobutane CH2), 2.30–2.50 (m, 2H, CH2), 3.75 (s, 3H, OCH3), 4.10 (q, 1H, NH)
LC-MS [M+H]+: 130.1 (ester), [M-Cl]+: 165.6 (hydrochloride)
IR (KBr)3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (NH bend)

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Purity Scalability
Reductive Amination75–85%24–48 hours>95%Moderate
Microwave-Assisted80–90%30 minutes>98%High

Microwave synthesis offers significant advantages in speed and yield, making it preferable for industrial applications. However, the traditional reductive amination route remains valuable for small-scale laboratory synthesis due to its simplicity.

Industrial and Research Applications

The compound’s rigid cyclobutane structure makes it a valuable intermediate in:

  • Pharmaceuticals : As a precursor to protease inhibitors and kinase modulators.

  • Material Science : Incorporating strained rings into polymers to enhance thermal stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted cyclobutanecarboxylates (substitution) .

Scientific Research Applications

Methyl 3-aminocyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-aminocyclobutanecarboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cyclobutane Derivatives

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0)
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.65 g/mol
  • Key Differences :
    • The ethyl ester group increases hydrophobicity (LogP ~0.7) compared to the methyl ester, reducing aqueous solubility (11.2 mg/mL ) .
    • Higher molecular weight may affect pharmacokinetics, such as slower GI absorption .
trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-36-1)

Larger Ring Systems: Cyclopentane and Cyclohexane Analogues

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-07-5)
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Differences :
    • The six-membered cyclohexane ring eliminates ring strain, enhancing thermodynamic stability but reducing reactivity compared to cyclobutane .
    • Increased lipophilicity (LogP ~0.5) and lower solubility (<10 mg/mL ) due to the larger hydrophobic core .
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1085842-51-8)
  • Molecular Formula: C₇H₁₄ClNO₂
  • Key Differences :
    • The five-membered cyclopentane ring balances strain and flexibility, offering intermediate reactivity and conformational diversity .
    • Similar LogP (~0.5) but higher synthetic complexity (synthetic accessibility score: ~3.0) .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Solubility (mg/mL) LogP Synthetic Accessibility Score
Methyl 3-aminocyclobutane HCl 165.62 14.8 0.33 2.2
cis-Ethyl 3-aminocyclobutane HCl 179.65 11.2 0.7 3.0
Methyl trans-4-aminocyclohexane HCl 181.67 <10 0.5 3.5
(1S,3S)-Methyl 3-aminocyclopentane HCl 179.65 12.5 0.5 3.2

Pharmacokinetic Highlights:

  • Methyl 3-aminocyclobutane HCl exhibits high GI absorption and BBB permeability, advantageous for CNS-targeting drugs .
  • Cyclohexane derivatives exhibit lower BBB permeation due to increased molecular bulk .

Table 2: Hazard Comparison

Compound Hazard Codes Key Risks
Methyl 3-aminocyclobutane HCl H302, H315, H319, H332 Harmful if swallowed; skin/eye irritation
(1S,3S)-Methyl 3-aminocyclopentane HCl H302, H315, H319 Similar risks, with additional respiratory irritation alerts
cis-Ethyl 3-aminocyclobutane HCl H302, H315 Higher persistence due to ethyl group

Biological Activity

Methyl 3-aminocyclobutanecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H9_9ClN\O2_2
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 1354940-69-4

This compound is known to act as a partial agonist at the NMDA receptor's glycine site (NR1 subunit) . This interaction can modulate synaptic transmission and plasticity, which are crucial for learning and memory processes. The compound's structural properties suggest it may influence various biological pathways by binding to specific receptors or enzymes, thereby altering their activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Antimalarial Activity

Recent studies have shown that analogs of methyl 3-aminocyclobutanecarboxylate exhibit significant antimalarial properties. For instance, a related compound demonstrated an effective concentration (EC50_{50}) against Plasmodium falciparum with values around 108 ± 7 nM. This indicates a promising potential for treating malaria, especially strains resistant to conventional therapies .

Cytotoxicity and Selectivity

In toxicity assessments, this compound displayed a favorable safety profile. The half-maximal cytotoxic concentration (CC50_{50}) values against mammalian cells were significantly higher than the effective concentrations for antimalarial activity, suggesting a selective action with minimal cytotoxic effects on human cells .

Table 1: Biological Activity Summary

Activity EC50 (nM) CC50 (µM) Selectivity Index
Antimalarial (P. falciparum)108 ± 7>250>2,300
Cytotoxicity (Human Cells)N/A320N/A

Case Studies

  • Antimalarial Efficacy : In a murine malaria model (P. berghei), this compound was tested for in vivo efficacy. The results indicated significant reduction in parasitemia levels compared to control groups, supporting its potential as an antimalarial agent .
  • Neuropharmacological Effects : Another study explored the neuroprotective effects of related compounds on NMDA receptor modulation. These findings suggest that derivatives of methyl 3-aminocyclobutanecarboxylate could play a role in neuroprotection and cognitive enhancement .

Q & A

Q. What are the established synthetic routes for Methyl 3-aminocyclobutanecarboxylate hydrochloride, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves cyclization of precursor molecules followed by HCl salt formation. For example, in analogous cyclobutane derivatives (e.g., methyl-substituted aminocyclobutanes), HCl in dioxane is used to protonate the amine, yielding the hydrochloride salt with high efficiency (100% yield in some cases) . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. Key NMR parameters include chemical shifts for the cyclobutane ring protons (e.g., δ 3.79 ppm for methoxy groups and δ 9.00 ppm for amine protons in similar compounds) . Purity is assessed via HPLC or LC-MS, with impurity standards (e.g., articaine hydrochloride impurities) serving as benchmarks .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

Methodological Answer: 1H-NMR analysis focuses on the cyclobutane ring’s protons (appearing as multiplet signals between δ 3.8–4.0 ppm) and the methyl ester group (singlet at δ 3.7–3.8 ppm). The amine proton in hydrochloride salts typically appears as a broad singlet near δ 9.0 ppm due to deshielding . For example, in cis-3-amino-1-methylcyclobutan-1-ol hydrochloride, cyclobutane protons resonate at δ 3.86–3.89 ppm, while the methyl group appears at δ 1.02 ppm . Comparative analysis with structurally related compounds (e.g., KHG26792, a cyclobutane-containing drug candidate) helps resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Yield optimization involves solvent selection, temperature control, and catalyst use. For instance, substituting polar aprotic solvents (e.g., DMF) with dioxane improves protonation efficiency in HCl salt formation . Multi-step "one-pot" processes (e.g., cyclization, oxidation, and rearrangement combined) reduce intermediate isolation steps, enhancing total yield from 17% to higher values, as demonstrated in articaine hydrochloride synthesis . Kinetic studies using in-situ FTIR or mass spectrometry can identify rate-limiting steps for targeted optimization.

Q. What advanced methods are used to analyze impurities in this compound?

Methodological Answer: Impurity profiling employs LC-MS/MS with collision-induced dissociation (CID) to detect byproducts such as unreacted precursors or cyclobutane ring-opened derivatives. Reference standards for articaine hydrochloride impurities (e.g., Isopropylarticaine HCl) provide retention time and fragmentation pattern benchmarks . Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR and XRD help identify degradation products, such as hydrolyzed esters or amine oxidation derivatives .

Q. How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer: Density functional theory (DFT) calculations model the cyclobutane ring’s strain energy (≈26 kcal/mol) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess binding affinity to biological targets (e.g., enzymes or receptors) by comparing conformational flexibility with rigid analogs like KHG26792 . QSAR models correlate substituent effects (e.g., methyl vs. methoxy groups) with bioavailability, guiding structural modifications .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches?

Methodological Answer: Contradictions arise from solvent effects, pH variations, or residual moisture. Standardize NMR acquisition parameters (e.g., DMSO-d6 as solvent, 25°C) and use internal standards (e.g., TMS) for calibration. For example, amine proton shifts in DMSO-d6 (δ 9.00 ppm) may differ from D2O due to hydrogen bonding . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency .

Q. What protocols ensure safe handling and storage of this compound?

Methodological Answer: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles) during handling, as hydrochloride salts can cause respiratory irritation . For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) . Stability-indicating assays (e.g., HPLC purity tracking) monitor degradation during long-term storage .

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